3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole is a complex organic compound that belongs to the oxazole family. Oxazoles are heterocyclic aromatic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitrophenyl group and a tetrahydronaphthalene moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole can be achieved through several methods. One common approach involves the Robinson-Gabriel synthesis, which entails the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the Van Leusen reaction with aldehydes and TosMIC (tosylmethyl isocyanide) is also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound for a vast class of heterocyclic aromatic organic compounds.
Isoxazole: A similar five-membered ring compound with nitrogen and oxygen atoms, but with different chemical properties.
Thiazole: Contains sulfur instead of oxygen, leading to different reactivity and applications.
Uniqueness
3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole is unique due to its specific combination of a nitrophenyl group and a tetrahydronaphthalene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61191-63-7 |
---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-3a,4,5,9b-tetrahydrobenzo[g][1,2]benzoxazole |
InChI |
InChI=1S/C17H14N2O3/c20-19(21)13-8-5-12(6-9-13)16-15-10-7-11-3-1-2-4-14(11)17(15)22-18-16/h1-6,8-9,15,17H,7,10H2 |
InChI Key |
WVFDHRHZKJTIND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1C(=NO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.